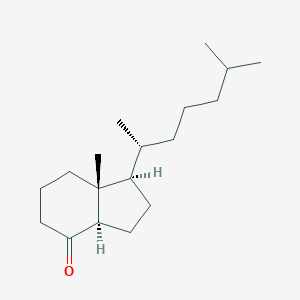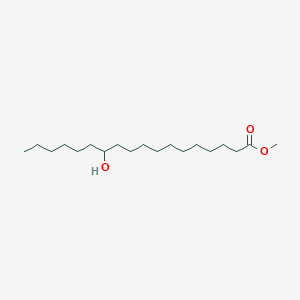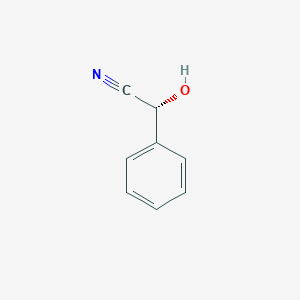
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester, commonly known as triphenylphosphate (TPP), is an ester of phosphoric acid. TPP is a widely used flame retardant in various industries, including electronics, textiles, and plastics. It is also used as a plasticizer, lubricant, and solvent. The chemical structure of TPP is (C6H5O)3P=O.
作用機序
The mechanism of action of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester as a flame retardant is based on the formation of a char layer on the surface of the material. The char layer acts as a barrier to the heat and prevents the material from burning. This compound also releases phosphoric acid when exposed to heat, which dilutes the flammable gases and reduces the combustion rate.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has been shown to disrupt the endocrine system and cause developmental abnormalities in animals. It has also been linked to cancer and reproductive disorders in humans.
実験室実験の利点と制限
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has several advantages as a flame retardant and plasticizer in lab experiments. It is easy to handle, has good thermal stability, and is compatible with various polymers. However, this compound has several limitations, such as its toxicity, environmental impact, and potential health hazards. It is important to use this compound in a well-ventilated area and follow the safety guidelines.
将来の方向性
There are several future directions for the research on Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester. One area of research is the development of safer and more environmentally friendly flame retardants and plasticizers. Another area of research is the study of the mechanism of action of this compound on the endocrine system and the development of safer alternatives. The use of this compound as a probe to study enzyme activity and protein-ligand interactions is also an area of interest for future research.
合成法
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester can be synthesized by the reaction of phosphorus oxychloride with phenol in the presence of a catalyst. The reaction produces this compound and hydrochloric acid as a byproduct. The reaction is exothermic and requires careful temperature control. The yield of this compound depends on the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester is widely used in scientific research as a flame retardant and plasticizer. It is also used as a probe to study the enzyme activity and protein-ligand interactions. This compound is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals.
特性
CAS番号 |
69515-46-4 |
|---|---|
分子式 |
C21H21O4P |
分子量 |
368.4 g/mol |
IUPAC名 |
diphenyl (3-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-17(2)18-10-9-15-21(16-18)25-26(22,23-19-11-5-3-6-12-19)24-20-13-7-4-8-14-20/h3-17H,1-2H3 |
InChIキー |
PLBFTNYDDQQDME-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
正規SMILES |
CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
その他のCAS番号 |
69515-46-4 |
同義語 |
Diphenyl 3-Isopropylphenyl Phosphate; m-Isopropylphenyl Diphenyl Phosphate; 3-(1-Methylethyl)phenyl Diphenyl Phosphoric Acid Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



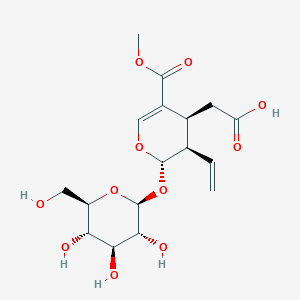
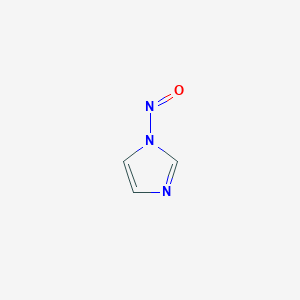
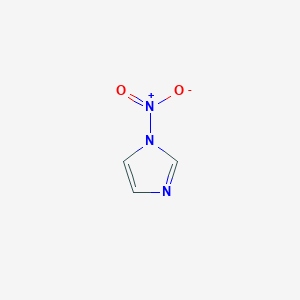
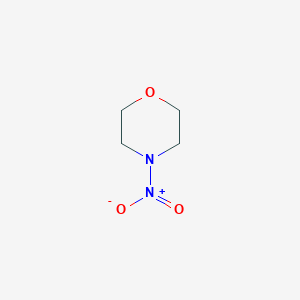

![N-[(2-Chlorophenyl)methyl]propan-2-amine](/img/structure/B110877.png)
